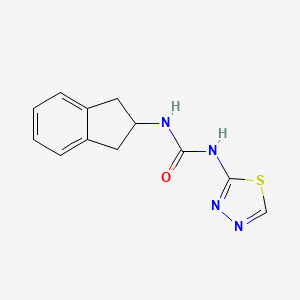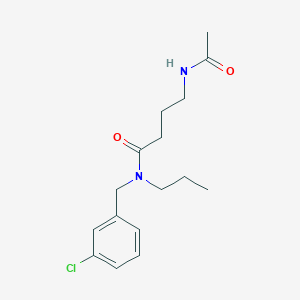![molecular formula C17H32N4O B5902094 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B5902094.png)
1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol, also known as HTL0014248, is a novel compound that has recently gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is not fully understood, but studies have shown that it targets specific signaling pathways involved in cancer cell growth and proliferation. Specifically, 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2 activity, 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol can effectively inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol has been shown to have antioxidant effects by reducing the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol in lab experiments is its specificity. 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol has been shown to specifically target CK2 activity, making it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is its relatively low potency compared to other CK2 inhibitors. This may limit its effectiveness in certain experiments and may require higher concentrations of the compound to achieve desired results.
Future Directions
There are several future directions for research on 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol. One potential direction is to further investigate its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol and its effects on various cellular processes. Finally, future research could focus on developing more potent derivatives of 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol that could be used in a clinical setting.
Synthesis Methods
The synthesis of 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol involves a multi-step process that includes the reaction of 4-(bromomethyl)benzonitrile with 1-hexyl-1H-1,2,3-triazole in the presence of a palladium catalyst to form the intermediate compound, 1-{1-[(4-bromomethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}hexane. This intermediate is then reacted with 2-propanol in the presence of a base to yield the final product, 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol.
Scientific Research Applications
1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol has been shown to have potential therapeutic applications in various fields of scientific research. One of the most promising applications is in the treatment of cancer. Studies have shown that 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, 1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[1-[(1-hexylpiperidin-4-yl)methyl]triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O/c1-3-4-5-6-9-20-10-7-16(8-11-20)13-21-14-17(18-19-21)12-15(2)22/h14-16,22H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYLDMMILMWJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCC(CC1)CN2C=C(N=N2)CC(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isopropyl-2-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5902024.png)

![N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-N-(pyridin-3-ylmethyl)butan-2-amine](/img/structure/B5902033.png)
![(1R,9aR)-1-{[(1H-indol-4-ylmethyl)amino]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B5902035.png)
amino]methyl}benzoic acid](/img/structure/B5902042.png)
![2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B5902044.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-(propionylamino)benzamide](/img/structure/B5902045.png)
![(2S)-1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5902080.png)
![3-(butyrylamino)-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5902107.png)
![N-[4-(butyrylamino)-3-methoxyphenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5902112.png)
![N-[4-({[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5902115.png)
![N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5902119.png)